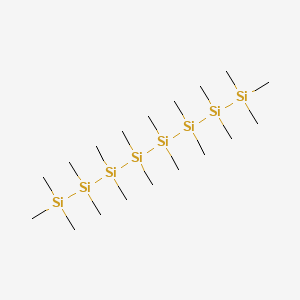
Octadecamethyloctasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecamethyloctasilane is an organosilicon compound with the chemical formula C18H54Si8. It is a member of the silane family, characterized by a backbone of alternating silicon and carbon atoms. This compound is notable for its high thermal stability and hydrophobic properties, making it valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octadecamethyloctasilane can be synthesized through the hydrosilylation of octavinylsilane with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 5 atmospheres .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification through distillation to remove any unreacted materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Octadecamethyloctasilane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon dioxide and other silicon-oxygen compounds.
Reduction: Can be reduced to form lower silanes.
Substitution: Undergoes substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as hydrogen peroxide or ozone.
Reduction: Often involves reducing agents like lithium aluminum hydride.
Substitution: Commonly uses halogens like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Silicon dioxide (SiO2) and other silicon-oxygen compounds.
Reduction: Lower silanes such as hexamethyldisilane.
Substitution: Various organosilicon halides.
Aplicaciones Científicas De Investigación
Octadecamethyloctasilane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of octadecamethyloctasilane involves its interaction with various molecular targets and pathways:
Molecular Targets: Primarily interacts with silicon-based receptors and enzymes.
Pathways Involved: Participates in the formation of silicon-oxygen and silicon-carbon bonds, influencing the structural integrity and stability of materials.
Comparación Con Compuestos Similares
- Hexamethyldisilane (C6H18Si2)
- Dodecamethylpentasilane (C12H36Si5)
- Tetradecamethylhexasilane (C14H42Si6)
Comparison: Octadecamethyloctasilane is unique due to its higher silicon content and longer carbon chain, which confer enhanced thermal stability and hydrophobic properties compared to its shorter-chain counterparts . This makes it particularly suitable for applications requiring high durability and resistance to environmental factors.
Propiedades
Número CAS |
3704-48-1 |
|---|---|
Fórmula molecular |
C18H54Si8 |
Peso molecular |
495.3 g/mol |
Nombre IUPAC |
[dimethyl(trimethylsilyl)silyl]-[[[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C18H54Si8/c1-19(2,3)21(7,8)23(11,12)25(15,16)26(17,18)24(13,14)22(9,10)20(4,5)6/h1-18H3 |
Clave InChI |
VIUXNBMIWZHBFF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B14157427.png)
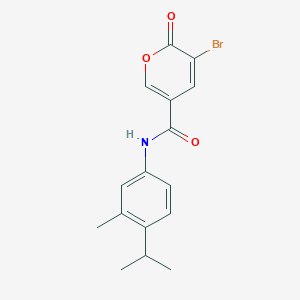
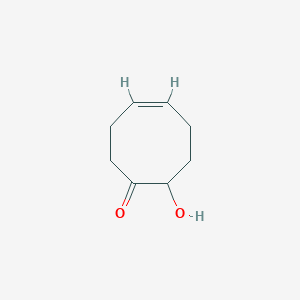
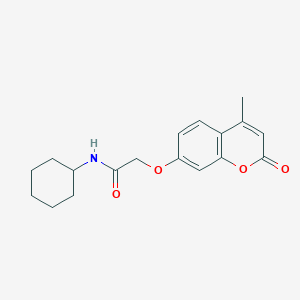
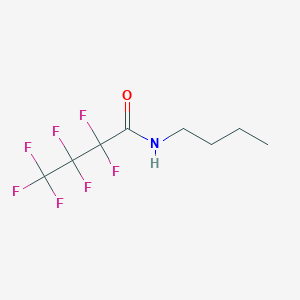

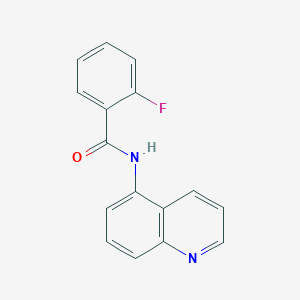

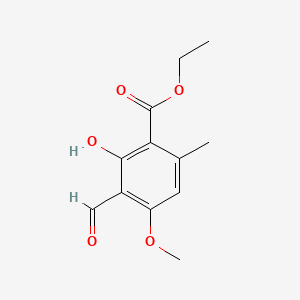
![2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14157474.png)
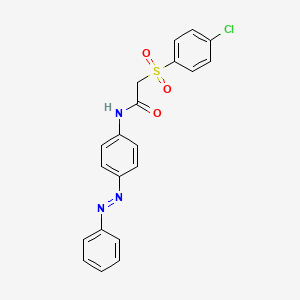
![1-[5-(3-Methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B14157480.png)
![2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14157481.png)
![Tetrahydro-N-[(4-methoxyphenyl)methylene]-4-(3-methylbutyl)-2-(1-methylethyl)-2H-pyran-4-ethanamine](/img/structure/B14157482.png)
